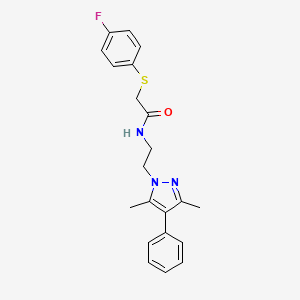

![molecular formula C25H25N3O5 B2525683 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902921-38-4](/img/no-structure.png)

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

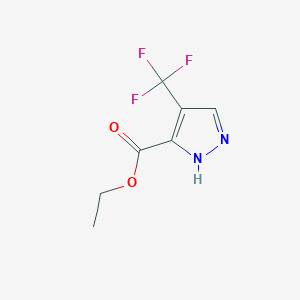

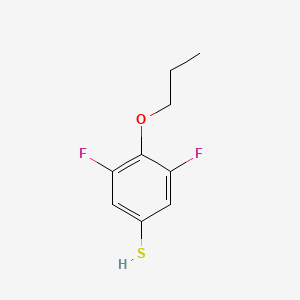

The compound "3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrido[2,3-d]pyrimidine-2,4-dione, which is a heterocyclic compound. This class of compounds has been extensively studied for their biological activities, including their potential as therapeutic agents. The presence of methoxy groups and a benzyl moiety suggests that the compound may have interesting chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related pyrimidine dione derivatives often involves the condensation of appropriate precursors, such as amino acids or aminopyridines with malonates or other carbon nucleophiles, followed by cyclization and functional group modifications. For example, the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives has been achieved by employing strategies that include the replacement of the thienopyridin-4-one nucleus with other heterocyclic surrogates . Similarly, the synthesis of 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones involves the reaction of 4-methyl-2-aminopyridine with diethylmalonate, followed by condensation with various amino components .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine-2,4-diones is characterized by a fused pyrimidine and pyridine ring system. The substitution pattern on the rings, particularly the position and nature of the methoxy groups, can significantly influence the molecular conformation and the potential for intramolecular interactions, such as hydrogen bonding. Molecular modeling studies of related compounds have indicated that certain side chains can form intramolecular hydrogen bonds, which may affect the compound's lipophilicity and membrane permeability .

Chemical Reactions Analysis

Pyrimidine diones can undergo various chemical reactions, including acylation, alkylation, and isomerization, depending on the substituents present and the reaction conditions. For instance, pyrrolidine-2,4-diones can be acylated at C-3 with acid chlorides in the presence of Lewis acids . Alkylation reactions, such as those involving 2-thiouracils, can occur exclusively at the sulfur atom when reacted with appropriate alkyl halides . These reactions can be used to introduce different functional groups, which can alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine-2,4-diones are influenced by their molecular structure. The presence of methoxy and benzyl groups can increase the lipophilicity of the compound, potentially improving oral absorption and bioavailability. The electronic properties of the pyrimidine ring system, such as electron-withdrawing or electron-donating effects, can affect the compound's reactivity and interactions with biological targets. The solubility, melting point, and stability of these compounds can vary widely and are important for their practical application in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel synthesis methods for derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, including various functionalized forms, have been developed, showcasing their potential in pharmaceutical chemistry and material science. These methods involve efficient and regioselective reactions, offering access to a diverse library of compounds (El Bouakher et al., 2013).

- A catalyst-free synthesis approach for dihydrothieno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione derivatives was developed, featuring environmentally friendly procedures and high yields, indicating their potential for large-scale production (Yao et al., 2014).

Structural Analysis and Computational Studies

- Advanced techniques like NMR, FT-IR, and X-ray diffraction have been used for the structural analysis of pyrido[2,3-d]pyrimidine derivatives, contributing to a deeper understanding of their chemical properties and potential applications (Ashraf et al., 2019).

Potential in Material Science

- The third-order nonlinear optical properties of derivatives were studied, suggesting their promise as materials for optical and electronic device applications due to their significant nonlinear absorption cross-section and two-photon absorption phenomena (Shettigar et al., 2009).

Herbicidal Activities

- Some derivatives showed promising herbicidal activities, indicating potential applications in agriculture and environmental management (Huazheng, 2013).

Molecular Interactions and Crystal Structures

- Detailed studies on the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed insights into their molecular interactions, which are crucial for understanding their chemical behavior and potential applications in various fields (Trilleras et al., 2009).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-methoxybenzaldehyde with 2-amino-4,6-dimethoxypyrimidine to form 3-(3-methoxybenzyl)-2-amino-4,6-dimethoxypyrimidine. This intermediate is then reacted with 3-(bromomethyl)-1-(3,4-dimethoxyphenyl)propan-1-ol to form the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-amino-4,6-dimethoxypyrimidine", "3-(bromomethyl)-1-(3,4-dimethoxyphenyl)propan-1-ol" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 2-amino-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate to form 3-(3-methoxybenzyl)-2-amino-4,6-dimethoxypyrimidine.", "Step 2: Reaction of 3-(3-methoxybenzyl)-2-amino-4,6-dimethoxypyrimidine with 3-(bromomethyl)-1-(3,4-dimethoxyphenyl)propan-1-ol in the presence of a base such as potassium carbonate to form the final product, 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS-Nummer |

902921-38-4 |

Molekularformel |

C25H25N3O5 |

Molekulargewicht |

447.491 |

IUPAC-Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H25N3O5/c1-31-19-7-4-6-18(14-19)16-28-23-20(8-5-12-26-23)24(29)27(25(28)30)13-11-17-9-10-21(32-2)22(15-17)33-3/h4-10,12,14-15H,11,13,16H2,1-3H3 |

InChI-Schlüssel |

STBYOVWWUVGLIJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)OC)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

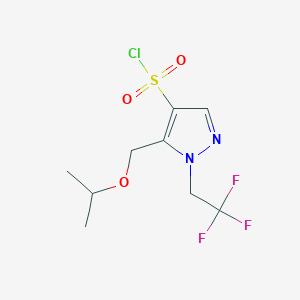

![5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2525609.png)

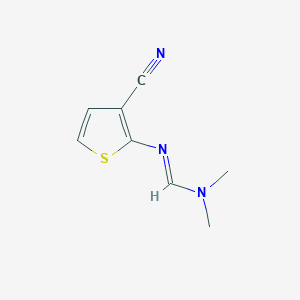

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)

![N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea](/img/structure/B2525611.png)

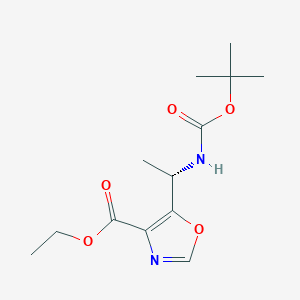

![tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B2525612.png)

![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2525622.png)